

Application Notes: Staining F-actin in Yeast with Phalloidin-TRITC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic network of filaments essential for numerous cellular processes in yeast, including cell polarity, morphogenesis, endocytosis, and cytokinesis.[1][2] Visualizing the filamentous form of actin (F-actin) is crucial for studying these processes. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity and specificity to F-actin.[3][4][5][6] When conjugated to a fluorescent dye such as Tetramethylrhodamine isothiocyanate (TRITC), phalloidin becomes a powerful tool for staining and visualizing F-actin structures within fixed cells. This protocol provides a detailed method for staining F-actin in yeast cells using **Phalloidin-TRITC**.

The procedure involves the fixation of yeast cells to preserve their cellular structure, followed by permeabilization of the cell wall and membrane to allow for the entry of the **Phalloidin-TRITC** conjugate. Subsequent incubation with the fluorescently labeled phalloidin allows for the specific labeling of F-actin filaments, which can then be visualized using fluorescence microscopy.

Materials and Reagents



Reagent	Specification	
Yeast Culture	Mid-log phase (OD600 = 0.2-0.5)	
Formaldehyde	37% solution, methanol-free	
Phosphate Buffered Saline (PBS)	pH 7.4	
Triton X-100	0.1% (v/v) in PBS	
Phalloidin-TRITC	Stock solution in methanol or DMSO	
Bovine Serum Albumin (BSA)	1% (w/v) in PBS	
Antifade Mounting Medium		
Microscope Slides and Coverslips	_	

Experimental Protocol

This protocol is optimized for the staining of F-actin in budding yeast (Saccharomyces cerevisiae) and fission yeast (Schizosaccharomyces pombe).

Cell Fixation

Proper fixation is critical for preserving the F-actin structure. It is highly recommended to use methanol-free formaldehyde, as methanol can disrupt actin filaments.[3][7]

- Grow yeast cells in 5-10 mL of appropriate liquid culture medium to mid-log phase (OD600 between 0.2 and 0.5).
- Add formaldehyde directly to the culture medium to a final concentration of 3.7-4%.
- Incubate for 10-15 minutes at room temperature with gentle agitation.[8]
- Harvest the cells by centrifugation at 3,000 x g for 3 minutes.
- Discard the supernatant and wash the cells twice with 1 mL of PBS. Pellet the cells by centrifugation after each wash.

Cell Permeabilization



Permeabilization is necessary to allow the phalloidin conjugate to pass through the cell membrane.[4]

- Resuspend the fixed cell pellet in 1 mL of PBS containing 0.1% Triton X-100.
- Incubate for 5-10 minutes at room temperature.
- Pellet the cells by centrifugation and wash twice with PBS to remove the detergent.

Phalloidin-TRITC Staining

- To minimize non-specific binding, resuspend the permeabilized cells in 500 μL of PBS containing 1% BSA and incubate for 20-30 minutes at room temperature.[6]
- Prepare the Phalloidin-TRITC staining solution. Dilute the stock solution in PBS with 1% BSA to a final concentration of approximately 150 nM.
- Pellet the cells from the blocking solution and resuspend them in 100-200 μL of the **Phalloidin-TRITC** staining solution.
- Incubate for 20-40 minutes at room temperature in the dark to prevent photobleaching.
- Pellet the stained cells and wash them three times with PBS to remove unbound phalloidin.

Mounting and Visualization

- After the final wash, resuspend the cell pellet in a small volume (20-50 μL) of PBS or an antifade mounting medium.
- Pipette a small drop of the cell suspension onto a clean microscope slide and cover with a coverslip.
- Seal the edges of the coverslip with nail polish to prevent drying.
- Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation max: ~540 nm, Emission max: ~565 nm).[9]

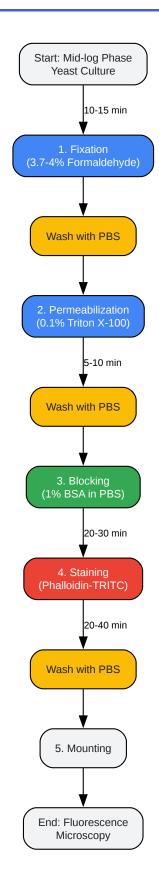


Quantitative Data Summary

Parameter	Value	Incubation Time	Temperature
Fixation			
Formaldehyde Concentration	3.7% - 4%	10 - 15 minutes	Room Temperature
Permeabilization			
Triton X-100 Concentration	0.1%	5 - 10 minutes	Room Temperature
Blocking			
BSA Concentration	1%	20 - 30 minutes	Room Temperature
Staining			
Phalloidin-TRITC Concentration	~150 nM	20 - 40 minutes	Room Temperature

Experimental Workflow





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Caption: Workflow for F-actin staining in yeast.



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